Diethyl (1-chloropropyl)phosphonate

Organophosphorus synthesis α‑Halophosphonate Chlorination

Diethyl (1-chloropropyl)phosphonate (CAS 56436-86-3) is a 1‑chloroalkylphosphonate ester that serves as a versatile building block in organophosphorus synthesis. It belongs to the class of α‑halophosphonates, where the chlorine atom is positioned on the carbon directly adjacent to the phosphonate group, enabling reactivity distinct from regioisomeric 3‑chloropropylphosphonates.

Molecular Formula C7H16ClO3P
Molecular Weight 214.63 g/mol
CAS No. 56436-86-3
Cat. No. B14623001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (1-chloropropyl)phosphonate
CAS56436-86-3
Molecular FormulaC7H16ClO3P
Molecular Weight214.63 g/mol
Structural Identifiers
SMILESCCC(P(=O)(OCC)OCC)Cl
InChIInChI=1S/C7H16ClO3P/c1-4-7(8)12(9,10-5-2)11-6-3/h7H,4-6H2,1-3H3
InChIKeyQTGRWSJLRUTLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (1-chloropropyl)phosphonate (CAS 56436-86-3): Procurement-Grade Intermediate for Phosphonate Chemistry


Diethyl (1-chloropropyl)phosphonate (CAS 56436-86-3) is a 1‑chloroalkylphosphonate ester that serves as a versatile building block in organophosphorus synthesis. It belongs to the class of α‑halophosphonates, where the chlorine atom is positioned on the carbon directly adjacent to the phosphonate group, enabling reactivity distinct from regioisomeric 3‑chloropropylphosphonates [1]. The compound is typically prepared via chlorination of diethyl 1‑hydroxypropylphosphonate or through microwave‑assisted Michaelis–Arbuzov reactions, with reported isolated yields of 82–94 % for the general class [2].

Why Generic Phosphonate Interchange Fails: The Critical Role of α-Chlorine Position in Diethyl (1-chloropropyl)phosphonate


In‑class phosphonate esters cannot be freely interchanged because the position of the chlorine substituent on the propyl chain dictates the compound’s reactivity profile. In diethyl (1‑chloropropyl)phosphonate, the chlorine is located at the α‑carbon, which labilises the C–Cl bond toward nucleophilic displacement and enables selective P‑chlorination to the corresponding phosphonochloridate—a transformation that is inefficient or unattainable with the 3‑chloropropyl regioisomer [1]. The microwave‑assisted Michaelis–Arbuzov protocol described in EP2598509B1 further demonstrates that the α‑chloro geometry is essential for achieving high yields under controlled temperature conditions [2].

Quantitative Differentiation: Diethyl (1-chloropropyl)phosphonate vs. Regioisomeric and Chain-Length Analogues


Synthetic Yield Advantage: α‑Chloroalkylphosphonates via Triphenylphosphine/CCl₄ Protocol

The Gajda protocol converts diethyl 1‑hydroxyalkylphosphonates to the corresponding 1‑chloroalkylphosphonates in 82–94 % isolated yield within 30–45 min. This yield range is consistently achieved for the α‑chloro compounds, whereas alternative routes to the 3‑chloropropyl isomer (e.g., Michaelis–Arbuzov reaction of 1‑bromo‑3‑chloropropane with triethyl phosphite) typically require longer reaction times and provide variable yields that are highly dependent on substrate purity [1].

Organophosphorus synthesis α‑Halophosphonate Chlorination

Selective P‑Chlorination: Gateway to Phosphonochloridate Intermediates

Diethyl 1‑chloroalkylphosphonates undergo selective P‑chlorination with reagents such as PCl₅ or phosgene to afford the corresponding phosphonochloridates, which are key activated intermediates for phosphonopeptide and phosphonodepsipeptide synthesis. This reactivity is unique to α‑chloroalkylphosphonates; the 3‑chloropropyl analogue does not undergo the same transformation because the chlorine is too distant from the phosphorus centre to facilitate P‑Cl bond formation [1][2].

Phosphonochloridate P‑Chlorination Peptide coupling

Microwave‑Assisted Synthesis Under Controlled Temperature: Improved Safety and Scalability

Patent EP2598509B1 describes a microwave‑assisted Michaelis–Arbuzov reaction for the synthesis of diethyl haloalkylphosphonates that provides precise temperature control, minimising side reactions and improving batch‑to‑batch consistency. In the disclosed examples, diethyl (1‑chloropropyl)phosphonate was obtained with yields exceeding 85 % under optimised microwave conditions, compared to conventional thermal Arbuzov reactions of 1‑bromo‑3‑chloropropane that often suffer from lower selectivity [1].

Microwave synthesis Michaelis‑Arbuzov Scalable process

High‑Value Application Scenarios for Diethyl (1‑chloropropyl)phosphonate (56436-86-3)


Synthesis of Phosphonopeptide Enzyme Inhibitors

The compound’s ability to form phosphonochloridates enables its use in solid‑phase peptide synthesis of phosphonopeptide protease inhibitors. The α‑chloro position is essential for generating the activated phosphorus species that couples with amino acid nucleophiles [1].

Precursor for 1,1‑Bisphosphorus Ligands and Catalysts

Diethyl (1‑chloropropyl)phosphonate has been employed in the synthesis of differentially substituted 1,1‑bisphosphorus compounds via reaction with phosphorus carbenoids and organoboranes, providing access to novel P–C–P ligand motifs [2].

Large‑Scale Preparation of Haloalkylphosphonate Building Blocks

The microwave‑assisted process detailed in EP2598509B1 makes this compound the preferred choice for contract manufacturing organisations requiring reproducible, high‑yield synthesis of α‑haloalkylphosphonates in multi‑kilogram quantities [3].

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